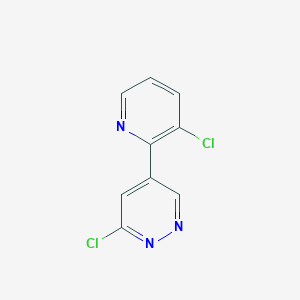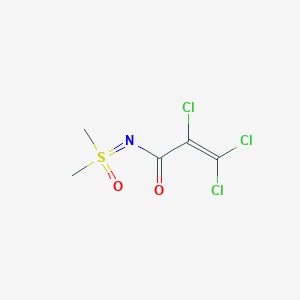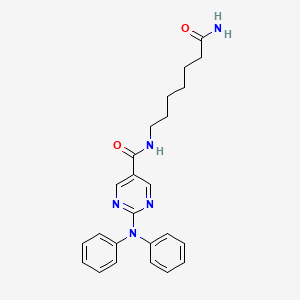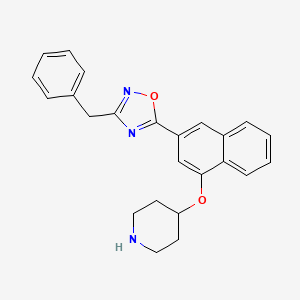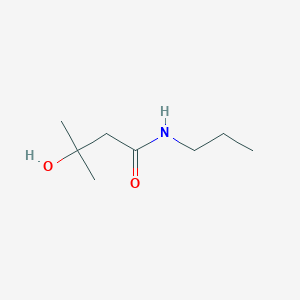
3-hydroxy-3-methyl-N-propylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-N-propylbutanamide is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanamide, featuring a hydroxyl group and a methyl group attached to the third carbon atom, and a propyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methyl-N-propylbutanamide typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Esterification: 3-Hydroxy-3-methylbutanoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with propylamine under reflux conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methyl-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 3-Methyl-N-propylbutanamide.
Reduction: 3-Hydroxy-3-methyl-N-propylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methyl-N-propylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-methyl-N-propylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylbutanamide: Lacks the propyl group on the nitrogen atom.
3-Methyl-N-propylbutanamide: Lacks the hydroxyl group on the third carbon atom.
3-Hydroxy-N-propylbutanamide: Lacks the methyl group on the third carbon atom.
Uniqueness
3-Hydroxy-3-methyl-N-propylbutanamide is unique due to the presence of both a hydroxyl group and a methyl group on the third carbon atom, as well as a propyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-N-propylbutanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-5-9-7(10)6-8(2,3)11/h11H,4-6H2,1-3H3,(H,9,10) |
Clave InChI |
UZTIFMIKCLXPGI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



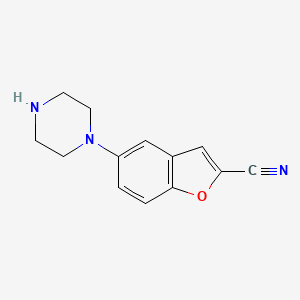






![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
